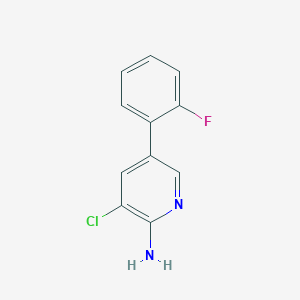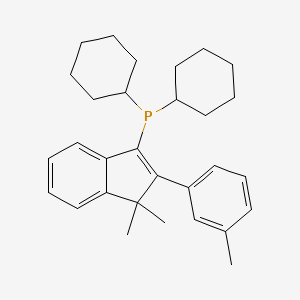
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane is an organophosphorus compound that features a phosphane group attached to a complex organic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane typically involves the reaction of cyclohexylphosphine with a substituted indene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane exerts its effects is largely dependent on its ability to coordinate with metal ions. The phosphane group can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand with similar coordination properties but different steric and electronic characteristics.
Dicyclohexylphosphine: Shares the cyclohexyl groups but lacks the complex indene structure, leading to different reactivity and applications.
1,1-Dimethyl-2-(m-tolyl)-1H-inden-3-ylphosphane: Similar structure but without the dicyclohexyl groups, affecting its coordination behavior and stability.
Uniqueness
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane is unique due to its combination of steric bulk from the dicyclohexyl groups and the electronic properties of the indene moiety. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C30H39P |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
dicyclohexyl-[3,3-dimethyl-2-(3-methylphenyl)inden-1-yl]phosphane |
InChI |
InChI=1S/C30H39P/c1-22-13-12-14-23(21-22)28-29(26-19-10-11-20-27(26)30(28,2)3)31(24-15-6-4-7-16-24)25-17-8-5-9-18-25/h10-14,19-21,24-25H,4-9,15-18H2,1-3H3 |
InChI-Schlüssel |
ZVFXNXSXRNXTBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C2(C)C)P(C4CCCCC4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-({2-[4-(Diphenylmethoxy)piperidin-1-yl]ethyl}amino)-5-oxopenta-1,3-dien-1-yl]-2-methoxyphenyl ethyl carbonate](/img/structure/B14085218.png)
![7-Bromo-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085227.png)
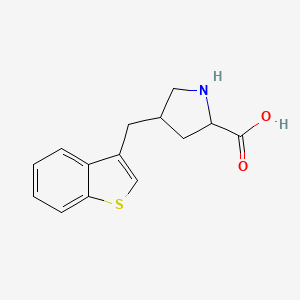
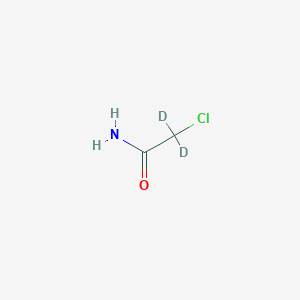
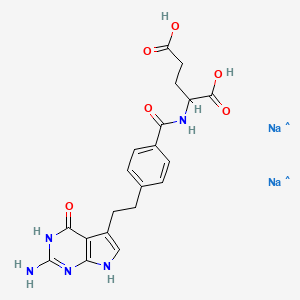

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)
![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)
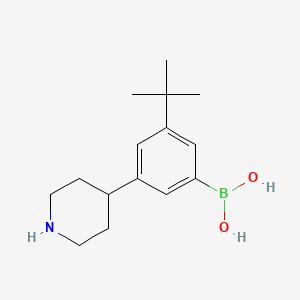

![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)


